2-(1,4-Dihydroquinazolin-4-yl)acetonitrile
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Overview
Description
2-(1,4-Dihydroquinazolin-4-yl)acetonitrile is a versatile chemical compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. Quinazoline derivatives have been studied for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Mechanism of Action
Target of Action
The target of a drug is usually a key molecule involved in a metabolic or signaling pathway that is specific to a disease condition or pathology. The target is bound by the drug molecule which can alter the function or the expression of the target, leading to a therapeutic benefit .
Mode of Action
This refers to the interaction of the drug with its target. The drug can act as an agonist (activating the target), antagonist (blocking the target), or modulator (modifying the target’s activity). The mode of action is determined by the drug’s chemical structure and the nature of its interaction with its target .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .
Pharmacokinetics
This involves the movement of drugs within the body. It covers how drugs are absorbed, distributed, metabolized, and excreted. These processes determine the concentration of the drug at the site of action and the duration and intensity of its effect .
Result of Action
This refers to the effect that the drug has on the body. This could be therapeutic (intended) or toxic (unintended). The result of action depends on both the drug’s mode of action and its pharmacokinetics .
Action Environment
This refers to the conditions under which the drug is used. Factors such as the patient’s age, sex, renal and liver function, genetic factors, diet, and use of other medications can influence a drug’s efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile typically involves the reaction of anthranilamide with chloroacetonitrile under anhydrous conditions. The reaction is facilitated by the presence of a base, such as sodium hydride, and is carried out in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dihydroquinazolin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,4-Dihydroquinazolin-4-yl)acetonitrile is extensively used in scientific research due to its versatile properties. Some of its applications include:
Drug Discovery: The compound is used as a building block in the synthesis of potential therapeutic agents for various diseases, including cancer and bacterial infections.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.
Comparison with Similar Compounds
2-(1,4-Dihydroquinazolin-4-yl)acetonitrile is unique compared to other quinazoline derivatives due to its specific structural features and biological activities. Similar compounds include:
2-(4-Oxo-1,4-dihydroquinazolin-2-yl)acetonitrile: This compound has similar synthetic routes and biological activities but differs in its oxidation state.
2,3-Dihydroquinazolin-4-one: This compound is another quinazoline derivative with diverse biological activities, including anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
2-(1,4-dihydroquinazolin-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,10H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMIDMAOHOTZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=CN2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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